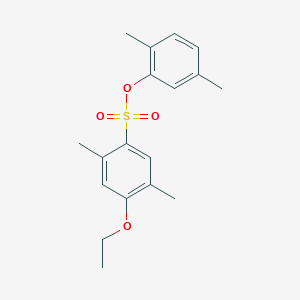

2,5-Dimethylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dimethylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is a chemical compound that has been extensively studied in the scientific community. It is commonly used in research applications due to its unique properties and mechanism of action.

Aplicaciones Científicas De Investigación

Sulfonation Processes and Intermediates

The study of sulfonation processes, particularly involving phenyl hydrogen sulfates, is essential for understanding the synthesis and applications of sulfonated aromatic compounds. For instance, research on the sulfonation of phenol and its derivatives has revealed the formation of sulfonic acids through intermediates like methyl phenyl sulfate (Wit, D., Woldhuis, A., & Cerfontain, H., 2010). These findings are crucial for developing synthetic routes in organic chemistry that involve sulfonation reactions.

Novel Organic Syntheses

Synthesis of novel organic compounds, such as substituted 1,5-benzothiazepines incorporating the sulfonyl group, demonstrates the versatility of sulfonate esters in facilitating complex chemical reactions (Chhakra, S., Mukherjee, A., Singh, H., & Chauhan, S., 2019). This research highlights the potential of sulfonate esters in the synthesis of bioactive molecules and the development of pharmaceuticals.

Photoremovable Protecting Groups

The use of dimethylphenacyl esters as photoremovable protecting groups for phosphates and sulfonic acids showcases an innovative application of sulfonate-related chemistry in the field of biochemistry and organic synthesis (Klán, P., Pelliccioli, A. P., Pospíšil, T., & Wirz, J., 2002). This technology enables the temporal control over the reactivity of functional groups, critical for developing complex organic molecules and biomolecules.

Material Science and Polymer Chemistry

In material science and polymer chemistry, sulfonated compounds play a pivotal role in creating advanced materials with specific properties. For example, the synthesis and characterization of anion exchange membranes based on sulfonated poly(arylene ether sulfone)s for fuel cell applications reveal how sulfonation can impart desired electrical conductivity and mechanical stability to polymeric materials (Shi, Q., Chen, P., Zhang, X., Weng, Q., Chen, X., & An, Z., 2017). These findings are significant for the development of energy technologies and sustainable materials.

Propiedades

IUPAC Name |

(2,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4S/c1-6-21-16-10-15(5)18(11-14(16)4)23(19,20)22-17-9-12(2)7-8-13(17)3/h7-11H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDOZKKEVCQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC(=C2)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-((2-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627915.png)

![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2627920.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2627922.png)

![4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2627924.png)

![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2627928.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2627930.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2627936.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)